3C-B-Fly (hydrochloride) is a synthetic compound categorized within the phenethylamine class of chemicals. It is an α-methylated analog of 2C-B-Fly and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine. This compound is notable for its potential psychoactive effects and is primarily utilized in forensic and research settings due to its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors .
3C-B-Fly (hydrochloride) is identified by the CAS number 178557-19-2. It is synthesized in controlled laboratory environments, often for research purposes related to psychoactive substances and their effects on biological systems. The compound's structural characteristics position it alongside other designer drugs within the phenethylamine family, which are known for their varied psychoactive properties .
The synthesis of 3C-B-Fly (hydrochloride) involves several key steps:
These steps require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula for 3C-B-Fly (hydrochloride) is C14H18BrClNO2, with a molecular weight of approximately 334.6 g/mol. Its structural features include:
The compound can be represented using the following SMILES notation: BrC1=C2C(OCC2)=C(CC(C)N)C3=C1OCC3.Cl
, which highlights its complex structure involving multiple functional groups .
3C-B-Fly (hydrochloride) is involved in various chemical reactions:
These reactions are essential for modifying the compound for various applications in research and development.
The mechanism of action for 3C-B-Fly (hydrochloride) primarily involves its binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Upon binding, it acts as a potent agonist, influencing neurotransmitter release and modulating various signaling pathways within neurons. This interaction leads to alterations in gene expression and cellular metabolism, ultimately affecting neuronal function .
3C-B-Fly (hydrochloride) exhibits several notable physical properties:
Chemical properties include:
3C-B-Fly (hydrochloride) has several applications in scientific research:
Research into this compound continues to explore its physiological effects and potential therapeutic applications, although comprehensive studies on its safety profile are still lacking.
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4